molecular formula C15H19N5O2 B6505897 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1428363-89-6

2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6505897
CAS No.: 1428363-89-6
M. Wt: 301.34 g/mol
InChI Key: DKTVOXAOMGSVKK-UHFFFAOYSA-N
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Description

2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a pyridazine ring fused with a pyrrole ring, connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyridazine-pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-1-{4-[6-(1H-pyrrol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one: shares structural similarities with other pyridazine and pyrrole derivatives, such as:

Uniqueness

  • The unique combination of the pyridazine and pyrrole rings with a piperazine moiety and a methoxy group gives this compound distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-12-15(21)20-10-8-19(9-11-20)14-5-4-13(16-17-14)18-6-2-3-7-18/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVOXAOMGSVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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